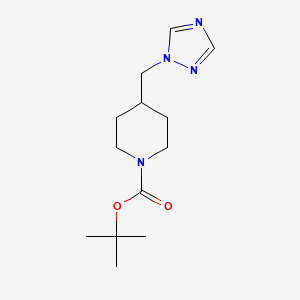![molecular formula C13H16BrFN2O B13930095 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzimidazole core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol typically involves multiple steps. One common method involves the reaction of 6-bromo-4-fluoro-2-methyl-1H-benzimidazole with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, and a base, such as sodium acetate borohydride. The mixture is heated to around 50°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization and chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Addition: The presence of the benzimidazole ring allows for nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors used in cancer treatment.
Industry: The compound is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-bromo-4-fluoro-2-methyl-1H-benzimidazole
- 6-bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole
- 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Uniqueness
Compared to similar compounds, 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is unique due to the presence of the isopropyl group and the specific arrangement of bromine and fluorine atoms. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H16BrFN2O |
|---|---|
Molekulargewicht |
315.18 g/mol |
IUPAC-Name |
2-(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H16BrFN2O/c1-7(2)17-10-6-8(14)5-9(15)11(10)16-12(17)13(3,4)18/h5-7,18H,1-4H3 |
InChI-Schlüssel |
RCUBUWYQWIBMHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)






